molecular formula C14H11ClN2 B103296 1-Benzyl-2-chloro-1H-benzo[d]imidazole CAS No. 43181-78-8

1-Benzyl-2-chloro-1H-benzo[d]imidazole

Cat. No. B103296
CAS RN: 43181-78-8
M. Wt: 242.7 g/mol
InChI Key: PVLIRTAXXPPHCJ-UHFFFAOYSA-N
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Description

1-Benzyl-2-chloro-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzo[d]imidazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. These compounds have attracted attention due to their diverse range of biological activities and potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of 1-Benzyl-2-chloro-1H-benzo[d]imidazole and related compounds typically involves the cyclization of o-phenylenediamine with appropriate precursors. For instance, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole was achieved through cyclization, N-alkylation, hydrolyzation, and chlorination, with an overall yield of 56.4% . Similarly, 2-aryl-1-arylmethyl-1H-benzo[d]imidazoles have been synthesized using 1-heptanesulfonic acid sodium salt in acetonitrile:water, which proved to be an eco-friendly and convenient method with good yields . Another eco-friendly synthesis method for related compounds utilized sodium hypochlorite in aqueous ethanol at ambient temperature .

Molecular Structure Analysis

The molecular structure of related benzo[d]imidazole compounds has been extensively studied using various spectroscopic techniques and quantum chemical calculations. For example, the structure of 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole was characterized by 1H NMR, 13C NMR, IR, and single-crystal X-ray diffraction, with theoretical calculations showing good agreement with experimental data . Additionally, the structure of a zinc complex based on 2-(2-(1H-benzo[d]imidazol-2-yl)benzyl)-1H-benzo[d]imidazole was determined by X-ray single crystal structure analyses, revealing a distorted tetrahedron geometry around the zinc ion .

Chemical Reactions Analysis

The chemical reactivity of benzo[d]imidazole derivatives can be explored through various reactions. For instance, the Pd-catalyzed N-arylation and Cu-catalyzed C–H functionalization/C–N bond formation process have been used for the one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives . Moreover, the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives was promoted by thiamine hydrochloride in water medium, showcasing the versatility of benzo[d]imidazole chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives are influenced by their molecular structure. The quantum-chemical, IR, NMR, and X-ray diffraction studies provide insights into the molecular geometry, vibrational frequencies, and chemical shift values, which are essential for understanding the properties of these compounds . The molecular electrostatic potential, frontier molecular orbitals analysis, and nonlinear optical properties of 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole were also investigated, indicating potential applications in material science . The photoluminescence and antitumor activity of the zinc complex based on benzo[d]imidazole highlight the functional diversity of these compounds .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : The synthesis of derivatives of 1-Benzyl-2-chloro-1H-benzo[d]imidazole, like 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, involves processes such as cyclization, N-alkylation, hydrolyzation, and chlorination. These methods focus on optimizing yield and confirming the structure through NMR and other techniques (Huang, 2009).

Biological Applications

  • Anticancer Activity : Research includes the synthesis of benzimidazoles with oxadiazole nucleus, which showed significant to good anticancer activity in in vitro tests. One compound emerged as a lead compound with significant growth inhibition activity (Rashid et al., 2012).
  • Photoluminescence and Antitumor Activity : Studies on zinc complexes based on benzimidazole derivatives have shown potential in treatment of cancers like esophageal cancer, with properties like yellow-green luminescence and higher inhibition on cancer cell growth compared to cisplatin (Che et al., 2015).

Other Scientific Applications

  • Corrosion Inhibition : Benzimidazole derivatives have been studied for their corrosion inhibition potential, particularly in protecting carbon steel in acidic environments. This includes understanding their adsorption behavior and interaction with metal surfaces (Rouifi et al., 2020).

  • Novel Synthesis Approaches : An eco-friendly and efficient synthesis method for 2-aryl-1-arylmethyl-1H-Benzo[d]imidazoles using sodium hypochlorite represents a significant advancement in the green chemistry domain (Patil & Nagargoje, 2022).

Safety And Hazards

The safety information for 1-Benzyl-2-chloro-1H-benzo[d]imidazole indicates that it may be harmful if swallowed and may cause eye irritation . Precautionary measures include avoiding breathing dust or fumes, wearing protective gloves and eye protection, and washing hands thoroughly after handling .

Future Directions

The future directions for 1-Benzyl-2-chloro-1H-benzo[d]imidazole could involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the wide range of applications to which this important heterocycle is being deployed, such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

properties

IUPAC Name

1-benzyl-2-chlorobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c15-14-16-12-8-4-5-9-13(12)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLIRTAXXPPHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396882
Record name 1-benzyl-2-chlorobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-chloro-1H-benzo[d]imidazole

CAS RN

43181-78-8
Record name 1-benzyl-2-chlorobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-chlorobenzimidazole (100 g, 0.65 mol) in 500 ml of dimethylformamide (DMF) was added dropwise to a stirred suspension of 60% sodium hydride-mineral oil dispersion (28 g, 0.70 mol) in 500 ml of DMF. Mild intermittent cooling was required. After the addition was completed the mixture was stirred an additional 15 min and benzylbromide (82.6 g, 0.49 mol) was added dropwise with mild intermittent cooling. The reaction mixture was stirred an additional 1.5 h and 1 L of water was added. The mixture was extracted with benzene. The extract was dried (Na2SO4), concentrated and the residue crystallized from isopropyl ether to obtain 110 g (93%), mp 102°-105° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
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Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
82.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AYH Cho, H Chung, J Romero-Parra, P Kumar… - International Journal of …, 2023 - mdpi.com
The endocannabinoid system (ECS) constitutes a broad-spectrum modulator of homeostasis in mammals, providing therapeutic opportunities for several pathologies. Its two main …
Number of citations: 7 www.mdpi.com
S Sharma, J L. Pablo, KT Tolentino… - …, 2022 - Wiley Online Library
The transient receptor potential cation channel 5 (TRPC5) plays an important role in numerous cellular processes. Due to this, it has gained considerable attention over the past few …

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